5-Bromo-4-(thiophen-2-yl)thiazol-2-amine
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Overview
Description
5-Bromo-4-(thiophen-2-yl)thiazol-2-amine is an organic compound with the molecular formula C7H5BrN2S2. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Thiazoles can interact with a variety of biological targets depending on their specific structures. Some thiazoles have been found to interact with enzymes such as topoisomerases .
Mode of Action
The mode of action of thiazoles can vary widely. For instance, some thiazoles can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazoles can affect various biochemical pathways. For example, by interacting with topoisomerase II, they can affect DNA replication and transcription .
Result of Action
The result of the action of thiazoles can include effects at the molecular and cellular levels, such as DNA damage and cell death .
Preparation Methods
The synthesis of 5-Bromo-4-(thiophen-2-yl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of α-halo ketones with thioamides under acidic conditions . The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
5-Bromo-4-(thiophen-2-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Bromo-4-(thiophen-2-yl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Bromo-4-(thiophen-2-yl)thiazol-2-amine can be compared with other thiazole derivatives such as:
5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine: This compound has similar structural features but includes a chlorine atom, which may alter its chemical reactivity and biological activity.
4-(4-Bromophenyl)-thiazol-2-amine: This derivative has a bromophenyl group instead of a thiophenyl group, which can affect its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-bromo-4-thiophen-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S2/c8-6-5(10-7(9)12-6)4-2-1-3-11-4/h1-3H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWMWSCUKSUKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC(=N2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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